URMC-099 is characterized as a "broad-spectrum" inhibitor because it targets several kinases. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for key targets, with lower values indicating greater potency [1].
| Target Kinase | IC₅₀ Value (nM) |
|---|---|
| ABL1 | 6.8 nM |
| MLK1 | 19 nM |
| MLK2 | 42 nM |
| MLK3 | 14 nM |
| DLK | 150 nM |
| LRRK2 | 11 nM |
| VEGFR1/FLT1 | 39 nM |
This compound's therapeutic effects are achieved through a multi-faceted mechanism that interrupts inflammatory signaling and promotes cellular clearance pathways.
This compound inhibits MLK3 and LRRK2 to suppress neuroinflammatory signaling.
The downstream result of the above mechanisms is the protection of neuronal structure and function. This compound prevents the loss of postsynaptic structures (such as PSD95) and protects neuronal architecture [4] [2]. This synaptic protection underlies the improvement in hippocampal-dependent learning and memory tasks observed in various disease models [4] [5].
The following table summarizes foundational experimental evidence that elucidates this compound's mechanism of action.
| Disease Model | Key Findings | Experimental Evidence |
|---|---|---|
| Multiple Sclerosis (EAE Model) [4] | Prevented hippocampal synaptic loss; Reversed cognitive deficits; Modulated microglia. | Preserved PSD-95+ postsynaptic structures; Improved contextual fear conditioning; IHC, Western blot, behavioral assays. |
| Alzheimer's Disease (APP/PS1 Mice) [2] | Facilitated Aβ clearance; Restored synaptic integrity; Promoted hippocampal neurogenesis. | Reduced Aβ levels via ELISA; Increased synaptophysin & PSD95 via Western blot; Immunohistochemistry. |
| Perioperative Neurocognitive Disorders (Orthopedic Surgery Model) [5] | Prevented blood-brain barrier disruption & microgliosis; Prevented memory impairment. | Unbiased stereology for microglia; IgG staining for BBB leakage; "What-Where-When" behavioral task. |
| HIV-1 Associated Neurocognitive Disorders (HAND) [3] [1] | Inhibited neuroinflammation; Protected neuronal architecture; Reduced viral load in combo with antiretroviral therapy. | Reduced TNF-α in human monocytes; Preserved Map2+ neurons via IHC; In vivo models with HIV-1 Tat. |
A commonly used and effective dosing regimen in rodent studies is detailed below [4] [5]:
A critical finding from research is that the broad-spectrum activity of this compound is more effective than selectively inhibiting a single kinase like MLK3 [4]. A highly selective MLK3 inhibitor (CLFB1134) failed to protect synapses in the EAE model or rescue neurons in vitro, indicating that simultaneous inhibition of a combination of kinases (including MLKs and LRRK2) is superior for treating complex neuroinflammatory diseases [4] [6].
| Evidence Type | Description | Context & Significance |
|---|---|---|
| Direct Description | Described as a "brain-penetrant" small molecule mixed-lineage kinase 3 (MLK3) inhibitor [1] [2] [3] | Foundational property allowing it to target pathological processes within the brain. |
| Functional Evidence | Prevents surgery-induced BBB disruption and associated cognitive impairment in a mouse model of orthopedic surgery [4] | Demonstrates a protective, stabilizing effect on the BBB under pathological conditions. |
| Mechanistic Insight | Modulates endolysosomal pathways in brain immune cells (microglia/macrophages), increasing retention of nanoformulated drugs in endosomal compartments [5] | Suggests its mechanism involves influencing intracellular trafficking, which can enhance therapeutic depots in the brain. |
The evidence for URMC-099's brain activity comes from various preclinical studies that demonstrate its functional effects.
Preventing Surgery-Induced BBB Disruption [4]:
Facilitating Amyloid-β Clearance in an Alzheimer's Model [2]:
Modulating Intracellular Drug Trafficking [5]:
This compound's primary target is the mixed-lineage kinase 3 (MLK3), which sits upstream in the MAPK signaling pathway. Its "broad-spectrum" activity against other kinases contributes to its potent anti-inflammatory effects [4] [3]. The following diagram illustrates its core mechanism leading to BBB protection and reduced neuroinflammation.
This compound's mechanism of action from systemic administration to functional outcomes in the brain.
The confirmed brain-penetrance of this compound makes it a valuable candidate and tool compound for several reasons:
This compound is a brain-penetrant small molecule inhibitor originally developed to target mixed-lineage kinase 3 (MLK3) but subsequently found to exhibit broad-spectrum activity against multiple kinases, including other MLK family members and leucine-rich repeat kinase 2 (LRRK2). This investigational compound has emerged as a promising therapeutic candidate for various neuroinflammatory disorders by modulating microglial activation states and reducing neuroinflammation. Developed primarily at the University of Rochester Medical Center under the direction of Dr. Harris A. "Handy" Gelbard, this compound has demonstrated efficacy across multiple preclinical models of neurological disease, with research showing it can attenuate pathological innate immune responses that underlie cognitive dysfunction in neuroinflammatory conditions.
Microglial cells serve as the resident immune sentinels of the central nervous system (CNS), constantly surveying the brain microenvironment for signs of infection, injury, or cellular damage. In their resting state, microglia contribute to CNS homeostasis through synaptic pruning, trophic factor release, and clearance of cellular debris. However, when activated by pathological stimuli, microglia can undergo morphological and functional changes, adopting a pro-inflammatory phenotype characterized by increased production of cytokines, chemokines, and other neurotoxic mediators. This chronic microglial activation drives neuroinflammation that contributes to neuronal damage in numerous neurological conditions, including Alzheimer's disease (AD), multiple sclerosis (MS), HIV-associated neurocognitive disorders (HAND), and perioperative neurocognitive disorders (PND). This compound represents a novel approach to modulating these damaging microglial responses without completely suppressing their essential homeostatic functions.
This compound exerts its primary anti-inflammatory effects through inhibition of kinase cascades that drive pro-inflammatory signaling in activated microglia:
MLK3 Inhibition: this compound directly targets mixed-lineage kinase 3 (MLK3), a serine/threonine mitogen-activated protein kinase kinase kinase (MAPKKK) that serves as a critical upstream regulator of JNK and p38 MAPK signaling pathways. By inhibiting MLK3, this compound disrupts the phosphorylation relay that leads to downstream activation of JNK and p38, two MAPKs strongly associated with pro-inflammatory gene expression in microglia [1] [2].
Broad-Spectrum Kinase Activity: Unlike more selective MLK3 inhibitors such as CLFB1134, this compound exhibits activity against multiple MLK family members and additionally targets LRRK2 kinase, which may contribute to its enhanced efficacy in neuroinflammatory models compared to selective inhibitors. This broad-spectrum inhibition likely enables more comprehensive suppression of parallel inflammatory signaling pathways [3].
The following diagram illustrates the key signaling pathways modulated by this compound in microglia:
This compound inhibits pro-inflammatory kinase signaling while promoting beneficial microglial functions.
Beyond simple kinase inhibition, this compound induces functional reprogramming of microglial responses:
Cytokine Shift: Treatment with this compound reduces expression of pro-inflammatory mediators including IL-1β, IL-6, and TNF-α while promoting expression of anti-inflammatory cytokines IL-4 and IL-13. This shift from the classical M1 activation state toward an alternative M2 activation state underlies the compound's immunomodulatory properties [1].
Phagolysosomal Enhancement: this compound facilitates Aβ clearance and degradation by promoting endolysosomal trafficking and increasing expression of scavenger receptors involved in amyloid-β uptake. This enhancement of phagolysosomal function represents a crucial mechanism for amyloid clearance in Alzheimer's models [1] [2].
Blood-Brain Barrier Protection: The compound helps preserve blood-brain barrier integrity following inflammatory insults, reducing immunoglobulin G leakage and potentially limiting peripheral immune cell infiltration into the CNS [4].
This compound has demonstrated significant efficacy across multiple preclinical models of neurological disease. The table below summarizes key quantitative findings from published studies:
Table 1: Quantitative Efficacy Data for this compound Across Preclinical Models
| Disease Model | Dosing Regimen | Key Efficacy Outcomes | Proposed Mechanisms | Citation |
|---|
| Alzheimer's Disease (APP/PS1 mice) | 10 mg/kg, i.p., daily for 3 weeks | • Reduced phospho-MKK3/4, p38, JNK • Decreased Aβ40/Aβ42 burden • Restored synaptophysin/PSD95 levels | • Enhanced microglial Aβ phagocytosis • Increased lysosomal degradation • Shift toward anti-inflammatory phenotype | [2] | | Perioperative Neurocognitive Disorders (orthopedic surgery mice) | 10 mg/kg, i.p., 3 pre-op and 2 post-op doses | • Prevented surgery-induced microgliosis • Preserved object place/identity memory • Reduced blood-brain barrier disruption | • Inhibition of MLK3/LRRK2 signaling • Attenuated pro-inflammatory activation • Maintained synaptic integrity | [4] | | Multiple Sclerosis (EAE mice) | 10 mg/kg, i.p., twice daily after symptom onset | • Prevented PSD95+ synaptic loss • Improved contextual fear conditioning • Reduced microglial activation | • Broad-spectrum kinase inhibition • Shift from inflammatory microglial phenotype | [3] | | HIV-Associated Neurocognitive Disorders (in vitro) | 100 nM pre-treatment + co-incubation | • Attenuated Aβ-induced cytokine production • Enhanced Aβ phagocytosis • Increased scavenger receptor expression | • JNK/p38 pathway inhibition • Enhanced endolysosomal trafficking | [1] |
Research directly comparing this compound to the highly selective MLK3 inhibitor CLFB1134 demonstrated the importance of broad-spectrum kinase inhibition for optimal therapeutic efficacy. In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, this compound (10 mg/kg, twice daily) effectively prevented loss of hippocampal synapses and restored cognitive function, while CLFB1134 (30 mg/kg, twice daily) failed to provide significant neuroprotection despite its excellent CNS pharmacokinetic profile [3]. This suggests that simultaneous inhibition of multiple kinase targets, potentially including MLK3, other MLK family members, and LRRK2, produces superior therapeutic outcomes compared to selective MLK3 inhibition alone in complex neuroinflammatory conditions.
Primary Microglial Culture and Treatment: Microglia are isolated from postnatal day 1 murine cortices through mechanical dissociation, trypsinization, and filtration, followed by plating in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and macrophage colony-stimulating factor. Microglia are typically separated from astrocytes by shaking after 7-14 days, then plated at a density of 2×10⁵ cells/well on 24-well plates for RNA/protein extraction or 2×10⁴ cells/well on 96-well plates for immunofluorescence. For experiments, cells are pre-treated with this compound (100 nM) for 30 minutes prior to inflammatory stimulation (e.g., with 10 μM amyloid-β42) [1].
Western Blot Analysis of Signaling Pathways: Protein lysates are collected using ice-cold RIPA buffer with protease and phosphatase inhibitors. After quantification via BCA assay, proteins are separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against phosphorylated and total forms of MKK3, MKK4, p38, and JNK (1:1000 dilution). Following incubation with appropriate HRP-conjugated secondary antibodies (1:2000), immunoreactive bands are detected using chemiluminescent substrates and quantified with ImageJ software relative to β-actin loading controls [1] [2].
Phagocytosis and Lysosomal Trafficking Assays: For assessment of Aβ phagocytosis, microglia are incubated with fluorescently-labeled Aβ42, followed by fixation and immunostaining with Aβ antibodies (6E10, 1:1000). Aβ uptake is quantified via fluorescence intensity or immunoblotting. For lysosomal trafficking studies, cells are co-stained with lysosomal-associated membrane protein 1 (Lamp1) and Aβ antibodies, then analyzed by confocal microscopy to assess co-localization [1] [2].
Animal Dosing and Treatment Paradigms: this compound is typically administered via intraperitoneal injection at 10 mg/kg in a vehicle solution of 5% DMSO, 40% PEG400, and 55% saline. Dosing frequency varies by model: once daily for Alzheimer's models, twice daily for EAE models, and varying pre-/post-operative schedules for perioperative neurocognitive disorder models [3] [4] [2].
Stereological Analysis of Microglial Activation: Following transcardial perfusion with PBS and fixation with 4% paraformaldehyde, brains are cryoprotected in sucrose gradients and sectioned. Free-floating sections are immunostained with microglial markers (e.g., F4/80, 1:10,000), developed using ABC kit and DAB, then quantified using stereological counting with StereoInvestigator software [4].
Cognitive and Behavioral Testing: Multiple behavioral paradigms are employed to assess this compound effects on cognitive function:
The following diagram illustrates a typical experimental workflow for evaluating this compound in disease models:
Experimental workflow for evaluating this compound effects in vitro and in vivo.
The accumulated preclinical data position this compound as a promising candidate for clinical translation in neuroinflammatory disorders. Its ability to simultaneously modulate neuroinflammation, enhance clearance of pathological proteins, and protect synaptic integrity addresses multiple pathological processes in neurodegenerative diseases. Importantly, this compound treatment in orthopedic surgery models did not impair fracture healing, addressing a significant concern regarding anti-inflammatory therapies in perioperative settings [4] [5].
Future research directions should include:
The broad-spectrum kinase inhibition profile of this compound, while potentially raising initial safety concerns, may ultimately prove more therapeutically beneficial than highly selective kinase inhibitors given the redundancy in neuroinflammatory signaling pathways. This is supported by direct comparative studies showing superior efficacy of this compound over more selective MLK3 inhibitors in preserving synaptic integrity and cognitive function [3].
This compound is a potent, orally bioavailable, brain-penetrant small molecule inhibitor targeting mixed lineage kinases (MLKs), with particularly high affinity for MLK3 (IC₅₀ = 14 nM). This investigational compound demonstrates additional activity against related kinases including LRRK2 (IC₅₀ = 11 nM) and ABL1 (IC₅₀ = 6.8 nM). This compound has emerged as a promising therapeutic candidate across diverse neuroinflammatory and neurodegenerative conditions, with demonstrated efficacy in experimental models of Alzheimer's disease, HIV-associated neurocognitive disorders, multiple sclerosis, and perioperative neurocognitive disorders. The compound's ability to modulate microglial activation states, facilitate amyloid-β clearance, protect synaptic integrity, and inhibit pro-inflammatory signaling pathways makes it a valuable research tool and developmental candidate. These application notes provide detailed methodological guidance for preclinical investigation of this compound via intraperitoneal administration, the most extensively validated delivery route in published studies.
The consistently employed vehicle formulation for in vivo intraperitoneal administration consists of:
This formulation has demonstrated excellent stability when stored at room temperature protected from light. For preparation, 20 mg of this compound is first dissolved in 0.5 mL DMSO, followed by addition of 4 mL PEG400, with the final volume adjusted to 10 mL with sterile saline, yielding a working concentration of 2 mg/mL [3]. This standardized preparation maintains compound stability throughout typical dosing periods and ensures consistent delivery across experimental cohorts.
Table 1: Optimized this compound Dosing Protocols for Preclinical Disease Models
| Disease Model | Dose | Frequency | Treatment Duration | Key Outcomes | Citations |
|---|
| Alzheimer's Disease (APP/PS1 mice) | 10 mg/kg | Daily | 3 weeks | • Attenuated β-amyloidosis • Enhanced Aβ clearance • Restored synaptic integrity • Improved hippocampal neurogenesis | [5] [6] | | Perioperative Neurocognitive Disorders | 10 mg/kg | Every 12 hours | 3-5 doses (3 pre-surgery) | • Prevented surgery-induced microgliosis • Preserved memory function • Prevented blood-brain barrier disruption | [2] [7] | | HIV-Associated Neurocognitive Disorders | 10 mg/kg | Every 12 hours | 4 days to 3 weeks | • Reduced neuroinflammation • Protected neuronal architecture • Modulated microglial activation | [3] | | Multiple Sclerosis (EAE model) | 10 mg/kg | Every 12 hours | 2 weeks (post-symptom onset) | • Prevented hippocampal synapse loss • Improved cognitive function • Shifted microglia to neuroprotective phenotype | [4] [8] | | NanoART Potentiation (HIV-1 infection) | 10 mg/kg | Daily | 3 weeks | • Enhanced antiretroviral responses • Increased nanoART retention in endosomal compartments • Reduced viral load in lymphoid tissues | [9] |
Table 2: Key Pharmacodynamic Effects of this compound
| Biological System | Molecular Targets | Cellular Effects | Functional Outcomes |
|---|
| Kinase Inhibition | MLK1/2/3, LRRK2, DLK, ABL1 | • Suppresses JNK, p38 MAPK activation • Reduces MKK3/MKK4 phosphorylation | • Attenuates pro-inflammatory signaling • Modulates stress response pathways | | Microglial Modulation | Scavenger receptors, arginase-1 | • Promotes anti-inflammatory polarization (IL-4, IL-13) • Enhances phagocytic capacity • Facilitates endolysosomal trafficking | • Increased Aβ clearance • Reduced neuroinflammation • Protection of synaptic integrity | | Neuronal Protection | Synaptic proteins, autophagy markers | • Preserves PSD-95+ postsynaptic structures • Maintains synaptic density • Supports hippocampal neurogenesis | • Improved cognitive performance • Protection against synapse loss • Enhanced contextual memory |
Figure 1: this compound modulates key neuroinflammatory signaling pathways. The compound inhibits MLK3 activation, downstream MAPK signaling, and pro-inflammatory cytokine production while promoting alternative macrophage activation and phagocytic clearance of pathological proteins.
Figure 2: Experimental workflow for this compound research applications. Protocol specifics vary by disease model with distinct dosing regimens optimized for each condition, followed by comprehensive multimodal endpoint analysis.
This compound represents a valuable research tool with demonstrated efficacy across multiple neuroinflammatory models, but several limitations should be considered. The compound exhibits broad-spectkinase inhibition rather than absolute specificity, which may contribute to its efficacy but complicates precise target attribution [1] [4]. Current research is exclusively preclinical, with no human trial data available. The optimal therapeutic window for various conditions remains to be fully elucidated, and long-term safety profiles beyond 3-4 weeks of continuous administration have not been extensively documented.
Despite these limitations, this compound continues to be an important investigative compound with potential applications in drug combination studies, neuroimmune function research, and as a platform for developing more selective kinase inhibitors. Its consistent performance across diverse disease models suggests fundamental effects on neuroimmune homeostasis that merit continued investigation.
This compound is an orally bioavailable, potent small-molecule inhibitor targeting mixed lineage kinase type 3 (MLK3) with an IC50 value of 14 nM, while also demonstrating activity against other kinases including LRRK2 (IC50: 11 nM) and FLT3 (IC50: 4 nM). This broad kinase inhibition profile contributes to its multifaceted effects on cellular processes, particularly autophagy induction [1]. The compound's molecular weight is 421.54 g/mol with a chemical formula of C27H27N5, and it exhibits excellent blood-brain barrier penetration, making it particularly valuable for neuroscience research applications investigating the role of autophagy in neurodegenerative disorders [2] [1].
The significance of this compound in autophagy research stems from its unique ability to modulate intracellular trafficking pathways without causing significant cellular toxicity at therapeutic concentrations. Research demonstrates that this compound induces autophagy through promotion of transcription factor EB (TFEB) nuclear translocation, a master regulator of lysosomal biogenesis and autophagic processes [3]. This mechanism distinguishes this compound from other autophagy inducers and underpins its application in diverse research areas including HIV cure strategies, neurodegenerative disease models, and nanomedicine development [3] [4]. The compound's effects on autophagy have been shown to enhance intracellular drug depots, facilitate amyloid-β clearance, and promote the degradation of pathogenic proteins, establishing it as a valuable tool for investigating autophagy-related cellular pathways.
Table 1: Summary of Key Autophagy Induction Assays for this compound
| Assay Type | Cell Models | This compound Concentrations | Key Readouts | Experimental Outcomes |
|---|---|---|---|---|
| Cell Viability (MTT) | Human MDMs, murine microglia | 0.1-2.0 μM | Mitochondrial dehydrogenase activity | No significant toxicity at ≤2.0 μM; 4-fold enhancement in cell vitality with nanoATV [3] |
| Autophagosome Formation | Human MDMs | 1.0 μM | LC3II-associated vesicles, confocal microscopy | Enhanced autophagosome formation with nanoART sequestration [3] [5] |
| Drug Retention | Human MDMs with nanoATV | 0.5-1.0 μM | Intracellular ATV concentrations | Significant improvement in intracellular ATV retention [3] |
| TFEB Translocation | Human MDMs, rodent models | 1.0 μM | Nuclear TFEB localization, immunoblotting | Promoted nuclear translocation of TFEB [6] |
| Antiretroviral Activity | HIV-1 infected MDMs | 1.0 μM | Viral p24 levels | Enhanced viral suppression in combination with nanoART [3] |
| In Vivo Pharmacokinetics | Rodent models | 10 mg/kg (IP) | Plasma drug concentrations | 50-fold increase in dolutegravir plasma levels [6] |
Table 2: Comparison of this compound with Other Autophagy Inducers
| Autophagy Inducer | Primary Mechanism | Optimal Concentration | Key Advantages | Limitations |
|---|---|---|---|---|
| This compound | MLK3 inhibition, TFEB nuclear translocation | 0.5-1.0 μM | Blood-brain barrier penetration, anti-inflammatory effects | Moderate elimination half-life (1.92-2.72 h) [1] |
| Rapamycin | mTORC1 inhibition | 10-20 nM | Well-characterized mechanism, potent autophagy induction | Immunosuppressive effects [3] |
| Metformin | AMPK activation, mTOR inhibition | 0.05-0.1 mM | Clinical familiarity, favorable safety profile | Milder autophagy induction [3] |
| 2-hydroxy-β-cyclodextrin (HBC) | TFEB mediator | 0.1-1 mM | Effective for cholesterol modulation | Limited specificity [3] |
| Clonidine | Gi signaling, reduced cAMP | 0.1-1 μM | mTOR-independent pathway | Lower potency for drug retention [3] |
Human Monocyte-Derived Macrophages (MDMs) Preparation:
This compound Treatment:
Immunofluorescence and Confocal Microscopy:
This compound Formulation for Animal Studies:
This compound induces autophagy primarily through inhibition of mixed lineage kinase type 3 (MLK3), which leads to a cascade of intracellular events promoting autophagosome formation and lysosomal biogenesis. The key mechanism involves promoting nuclear translocation of transcription factor EB (TFEB), a master regulator of lysosomal and autophagic genes [6]. Unlike some other autophagy inducers that primarily target mTOR pathways, this compound operates through a unique mechanism that modulates multiple aspects of the autophagy-lysosomal pathway, making it particularly effective for enhancing intracellular drug depots and facilitating clearance of protein aggregates.
The process begins when this compound enters cells and binds to MLK3, inhibiting its kinase activity. This inhibition reduces phosphorylation of downstream MAPK pathway components, particularly JNK and p38 MAPK, which are known to regulate autophagy and inflammation. The reduction in MAPK signaling creates a cellular environment conducive to autophagy induction, with subsequent activation of autophagy-related genes through TFEB nuclear translocation. This results in enhanced formation of autophagosomes that sequester intracellular cargo, including nanoformulated drugs or pathogenic proteins, and promote their degradation through fusion with lysosomes [3] [6].
Figure 1: this compound Autophagy Induction Signaling Pathway. This diagram illustrates the key molecular events through which this compound induces autophagy, beginning with MLK3 inhibition and culminating in enhanced clearance of intracellular pathogens and drug depot formation.
Various pharmacological agents can induce autophagy through distinct molecular mechanisms, each with different implications for research and therapeutic applications. This compound represents one approach alongside other well-characterized autophagy inducers such as rapamycin, metformin, and 2-hydroxy-β-cyclodextrin. Understanding these differential mechanisms is crucial for selecting the appropriate autophagy inducer for specific experimental or therapeutic goals.
Rapamycin functions by forming a complex with FKBP12 that acts as an allosteric inhibitor of mTORC1, a key negative regulator of autophagy. Metformin induces autophagy through inhibition of mitochondrial chain complex 1, which indirectly activates AMP-activated protein kinase (AMPK) that subsequently inhibits mTOR. 2-hydroxy-β-cyclodextrin promotes autophagy by facilitating TFEB-mediated lysosomal biogenesis through cholesterol modulation, while clonidine operates through a mTOR-independent pathway by activating Gi signaling that reduces cAMP levels. In contrast, This compound uniquely combines MLK3 inhibition with anti-inflammatory properties and promotion of TFEB nuclear translocation, resulting in a balanced autophagy induction that enhances intracellular drug retention while modulating neuroinflammation [3].
Figure 2: Comparative Mechanisms of Autophagy Inducers. This diagram classifies different autophagy inducers based on their primary molecular mechanisms, highlighting this compound's unique position combining MLK3 inhibition with TFEB-mediated lysosomal biogenesis.
The application of this compound in HIV/AIDS research represents one of its most promising therapeutic directions. Studies demonstrate that this compound significantly enhances the efficacy of nanoformulated antiretroviral therapy (nanoART) by promoting intracellular drug depot formation through autophagy induction. When human monocyte-derived macrophages are treated with this compound in combination with nanoformulated atazanavir, the compound facilitates sequestration of antiretroviral nanoparticles within autophagosomes, leading to substantially extended drug retention and sustained release profiles [3] [6].
The mechanistic basis for this application involves this compound's ability to modulate autophagic flux in HIV-infected macrophages. By promoting the formation of autophagosomes that encapsulate nanoART particles, this compound creates intracellular drug reservoirs that release antiretroviral compounds gradually over time. This approach has demonstrated remarkable efficacy in preclinical models, with this compound treatment resulting in 50-fold increases in plasma concentrations of dolutegravir and significantly enhanced antiretroviral responses in HIV-1-infected humanized mice [6]. These findings suggest that this compound could play a transformative role in developing long-acting HIV treatment regimens that reduce dosing frequency and improve medication adherence.
Alzheimer's disease research has emerged as another major application area for this compound, leveraging its dual capabilities in autophagy induction and anti-inflammatory modulation. In studies using APP/PS1 transgenic mice (a model of Alzheimer's disease), this compound treatment facilitated clearance of amyloid-β peptides through enhanced microglial phagocytosis and degradation pathways [7] [4]. The compound administration protocol of 10 mg/kg daily for three weeks resulted in significant reduction in brain amyloid-β burden, restoration of synaptic integrity, and improved hippocampal neurogenesis.
The therapeutic potential of this compound in neurodegenerative disorders extends beyond Alzheimer's disease to include HIV-associated neurocognitive disorders (HAND), where it has demonstrated robust neuroprotective effects in preclinical models. This compound treatment reduces microglial activation and inflammatory cytokine production while protecting neuronal architecture against HIV Tat protein-induced damage [2]. The compound's ability to cross the blood-brain barrier enables direct CNS activity, making it particularly valuable for addressing neuroinflammation and proteinopathies associated with various neurodegenerative conditions. These multifaceted immunomodulatory and autophagy-enhancing properties position this compound as a promising candidate for disease-modifying therapies targeting the underlying pathophysiology of neurodegenerative disorders rather than merely addressing symptoms.
Cellular viability concerns may arise when implementing this compound protocols, particularly when combining with other therapeutic compounds. To mitigate potential toxicity issues:
Autophagy assessment challenges can complicate data interpretation:
Context-dependent effects of this compound-mediated autophagy must be considered when interpreting results:
This compound represents a versatile and potent tool for investigating autophagy-related processes in biomedical research. Its unique mechanism of action combining MLK3 inhibition with TFEB-mediated autophagy induction distinguishes it from other autophagy modulators and enables applications ranging from long-acting antiretroviral therapy to neurodegenerative disease interventions. The protocols and application notes detailed in this document provide researchers with comprehensive guidelines for implementing this compound in experimental settings, with specific attention to concentration optimization, appropriate controls, and methodological considerations for accurate interpretation of results. As research on this compound continues to evolve, its dual actions on autophagy and inflammation position it as a promising candidate for addressing complex disease processes involving proteostasis disruption and chronic inflammation.
This compound is an orally bioavailable, brain-penetrant small molecule inhibitor developed at the University of Rochester Medical Center that primarily targets mixed lineage kinase type 3 (MLK3) with an IC50 of 14 nM. This compound has emerged as a valuable research tool for investigating endosomal trafficking pathways and their modulation in various disease contexts. Beyond its primary MLK3 target, this compound exhibits a "broad-spectrum" kinase inhibition profile, affecting multiple kinases including LRRK2 (IC50 = 11 nM), FLT3 (IC50 = 4 nM), and ABL1 (IC50 = 6.8 nM), which contributes to its multifaceted effects on intracellular signaling and trafficking pathways [1].
The research significance of this compound stems from its unique ability to modulate critical cellular processes including autophagy, phagolysosomal maturation, and endosomal trafficking while simultaneously exerting anti-inflammatory effects and promoting neuroprotective responses. These properties have made it an important investigative tool across multiple research domains including virology, neurodegenerative diseases, and neuroinflammatory conditions. Notably, this compound has been shown to extend the intracellular half-life of co-administered nanoformulated therapeutics by altering their endosomal trafficking and storage, opening new avenues for improving long-acting drug formulations [2] [3].
This compound demonstrates favorable drug-like properties that make it suitable for research applications. With a molecular weight of 421.54 g/mol and CAS number 1229582-33-5, it exhibits oral bioavailability and significant blood-brain barrier penetration, enabling investigation of both peripheral and central nervous system targets. The compound has a terminal elimination half-life of approximately 1.92-2.72 hours in mouse models depending on administration route and dosage [1].
Table 1: Key Pharmacological Parameters of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| Primary target (MLK3 IC50) | 14 nM | In vitro kinase assay |
| LRRK2 inhibition (IC50) | 11 nM | In vitro kinase assay |
| Blood-brain barrier penetration | Significant | Multiple in vivo models |
| Terminal elimination half-life | 1.92-2.72 hours | C57BL/6 mice (10 mg/kg) |
| Solubility in DMSO | ≥33 mg/mL (78.28 mM) | In vitro preparation |
This compound's effects on endosomal trafficking operate through several interconnected molecular pathways. The compound influences the kinase signaling cascade by inhibiting MLK3 and other targets, subsequently reducing activation of JNK and p38 MAPK pathways that are involved in inflammatory responses and cellular stress. This kinase modulation has downstream effects on endolysosomal function, promoting the maturation and efficiency of phagolysosomal compartments while enhancing autophagic flux in multiple cell types including macrophages and microglia [4] [5].
Research demonstrates that this compound treatment increases the accumulation of therapeutic nanoparticles in Rab7- and Rab11-associated endosomal compartments, which correspond to late and recycling endosomes respectively. This alteration in subcellular localization enhances the retention and prolongs the activity of co-administered nanoformulated compounds. Additionally, this compound reverses the block on autophagy induced by various disease states, allowing cells to more effectively clear intracellular pathogens and protein aggregates through autophagic degradation pathways [2] [3].
Figure 1: Molecular Mechanisms of this compound in Endosomal Trafficking Modulation. This compound inhibits multiple kinase targets including MLK3 and LRRK2, leading to MAPK pathway modulation and subsequent effects on autophagy, endosomal trafficking, and inflammatory responses. The resulting accumulation in Rab7/Rab11 compartments extends therapeutic storage and half-life.
In HIV research models, this compound has demonstrated significant synergistic effects when combined with nanoformulated antiretroviral therapy (nanoART). Studies using humanized mouse models infected with HIV-1 showed that co-administration of this compound (10 mg/kg, intraperitoneally daily) with folate-modified nanoformulated atazanavir/ritonavir (100 mg/kg, weekly intramuscular injections) resulted in substantial reduction of viral load and decreased numbers of HIV-1 infected CD4+ T-cells in lymphoid tissues compared to either treatment alone [2]. These antiretroviral responses were linked to altered phagolysosomal storage pathways leading to sequestration of nanoART in Rab-associated recycling and late endosomes, which correspond to sites of viral maturation.
Mechanistic studies revealed that this compound facilitated nanoART retention in monocyte-macrophages, creating extended drug depots that enhanced antiviral activity. When combined with nanoformulated dolutegravir, this compound treatment resulted in a 50-fold increase in half-life of the antiretroviral agent, dramatically extending its therapeutic presence and effect [3]. This unique interaction between this compound and nanoformulated therapeutics represents a promising approach for developing long-acting antiretroviral regimens with reduced dosing frequency requirements.
Table 2: Quantitative Effects of this compound in HIV Research Models
| Parameter | Effect | Experimental Context |
|---|---|---|
| Viral load reduction | Significant enhancement | HIV-1 infected humanized mice |
| HIV-1 p24 antigen | Dose-dependent reduction | HIV-1 infected MDM cultures |
| Reverse transcriptase activity | Dose-dependent reduction | HIV-1 infected MDM cultures |
| NanoART half-life | 50-fold increase | Dolutegravir with this compound |
| CD4+ T-cell preservation | Enhanced restoration | HIV-1 infected humanized mice |
| Intracellular nanoART retention | Increased in Rab7/Rab11 compartments | Proteomic and imaging analysis |
In Alzheimer's disease research, this compound has shown significant effects on amyloid-β clearance and reduction of neuroinflammatory pathways. Studies using APP/PS1 transgenic mouse models demonstrated that this compound treatment (10 mg/kg daily for 3 weeks) facilitated Aβ clearance from the brain, restored synaptic integrity as measured by synaptophysin and PSD95 levels, and promoted hippocampal neurogenesis [4]. These effects were accompanied by modulation of microglial activation states, with this compound promoting a transition toward less inflammatory phenotypes while enhancing phagocytic capacity for Aβ aggregates.
In multiple sclerosis research using experimental autoimmune encephalomyelitis (EAE) models, this compound treatment (10 mg/kg twice daily) protected hippocampal synapses, prevented loss of PSD95-positive postsynaptic structures, and reversed deficits in hippocampal-dependent contextual fear conditioning [6]. The compound demonstrated superior efficacy compared to highly selective MLK3 inhibitors, highlighting the importance of its broad-spectrum kinase inhibition profile for achieving maximal therapeutic effects in complex neuroinflammatory conditions.
Purpose: To evaluate this compound's ability to enhance the efficacy and retention of nanoformulated antiretroviral therapy in HIV-1 infected models.
Materials:
Methodology:
Cell Preparation and Infection:
Drug Treatment:
Assessment of Antiviral Efficacy:
Endosomal Trafficking Analysis:
Figure 2: Experimental Workflow for HIV-1 NanoART Enhancement Studies. This protocol outlines the key steps for evaluating this compound's ability to enhance nanoformulated antiretroviral therapy through endosomal trafficking modulation, from initial cell preparation through comprehensive analysis of antiviral efficacy and trafficking mechanisms.
Purpose: To assess this compound's effects on amyloid-β clearance and phagolysosomal trafficking in Alzheimer's disease models.
Materials:
Methodology:
Microglial Culture and Treatment:
In Vivo Administration:
Phagocytosis and Clearance Assessment:
Inflammatory Pathway Analysis:
For in vivo research applications, this compound is typically prepared as a stable solution at 2 mg/mL in a vehicle consisting of 5% DMSO, 40% polyethylene glycol 400 (PEG400), and 55% normal saline [7]. This formulation maintains compound stability and enables consistent dosing across experiments. The solution should be stored at room temperature protected from light and used within designated stability timeframes. For in vitro studies, this compound can be prepared as concentrated stock solutions in DMSO (≥33 mg/mL) and diluted to working concentrations in appropriate cell culture media, keeping final DMSO concentrations below 0.1% to maintain cell viability.
Dosing regimens vary by research application but commonly involve intraperitoneal administration of 10 mg/kg in rodent models. In HIV research, daily administration has been employed [2], while neuroprotection studies have utilized twice-daily dosing [6] or pre-treatment regimens [7]. The specific dosing protocol should be optimized based on the research objectives, with consideration of this compound's moderate terminal elimination half-life of approximately 1.92-2.72 hours in mice [1].
This compound has demonstrated utility across multiple research domains, primarily focused on modulating endolysosomal function and attenuating neuroinflammation. In HIV research, it enhances nanoART retention and efficacy by altering subcellular trafficking in monocyte-derived macrophages [2]. In Alzheimer's disease models, it promotes Aβ clearance through microglial phagolysosomal pathways [4] [5]. In multiple sclerosis research using EAE models, it preserves synaptic integrity and reduces cognitive deficits [6]. Additionally, this compound has shown efficacy in preventing surgery-induced cognitive dysfunction in models of perioperative neurocognitive disorders without impairing fracture healing [7] [8].
The compound's broad-spectrum kinase inhibition profile makes it particularly useful for investigating complex disease processes involving multiple signaling pathways. Its ability to penetrate the blood-brain barrier enables research on central nervous system conditions, while its effects on peripheral immune cells allow investigation of systemic inflammatory processes. Researchers should select appropriate model systems based on their specific scientific questions, with consideration of this compound's multifaceted mechanisms of action.
URMC-099 is an orally bioavailable, brain-penetrant small molecule inhibitor initially developed to target mixed lineage kinase type 3 (MLK3) with an IC50 of 14 nM [1]. However, research has revealed it possesses a broader kinase inhibition profile that includes LRRK2 (IC50: 11 nM) and other kinases, making it particularly valuable for neuroinflammatory disorders like multiple sclerosis (MS) [1] [2]. In experimental autoimmune encephalomyelitis (EAE), the premier animal model of MS, this compound has demonstrated remarkable neuroprotective properties by preventing hippocampal synaptic loss, shifting activated microglia toward a less inflammatory phenotype, and reversing cognitive deficits in hippocampal-dependent learning tasks [2].
The therapeutic rationale for using this compound in MS models stems from its dual ability to modulate both neuroinflammatory processes and provide direct neuroprotection [2] [3]. Unlike selective MLK3 inhibitors that have shown limited efficacy in EAE, this compound's broad-spectrum activity against multiple kinases appears essential for its robust effects, suggesting that combination kinase inhibition provides superior therapeutic outcomes in complex neuroinflammatory diseases [2]. This application note provides detailed protocols and data for implementing this compound studies in EAE models of MS.
This compound functions primarily through inhibition of the MLK signaling pathway, which acts upstream of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) cascades [3]. These pathways are activated in response to inflammatory stimuli and cellular stress, mediating both neuronal degeneration and proinflammatory activation of macrophages and microglia [2]. The drug's ability to penetrate the blood-brain barrier makes it uniquely suited for targeting central nervous system inflammation in EAE and MS [1].
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Kinase Target | IC50 (nM) |
|---|---|---|---|
| MLK3 | 14 | ABL1 (T315I) | 3 |
| LRRK2 | 11 | ABL1 | 6.8 |
| FLT3 | 4 | ROCK2 | 111 |
| FLT1 | 39 | TRKA | 85 |
| SGK | 67 | c-MET | 177 |
| SGK1 | 201 | TRKB | 217 |
| AurA | 108 | IGF1R | 307 |
| AurB | 123 | LCK | 333 |
| IKKβ | 257 | MEKK2 | 661 |
| TNFα | 460 | SYK | 731 |
| IKKα | 591 | AMPK | 1512 |
| ROCK1 | 1030 | JNK1 | 3280 |
| CDK1 | 1125 | SRC | 4330 |
| CDK2 | 1180 | ERK2 | 6290 |
| CYP3A4 | 16200 | P38α | 12050 |
Source: [1]
The broad kinase inhibition profile explains this compound's multifaceted effects on inflammatory signaling, cytoskeletal dynamics, and cell survival pathways relevant to MS pathophysiology.
Figure 1: this compound Signaling Pathways and Mechanisms of Action. This compound inhibits multiple kinases in neuroinflammatory cascades, ultimately reducing microglial activation and neuronal damage while promoting neuroprotection.
The C57BL/6 mouse strain immunized with MOG₃₅‑₅₅ peptide is the most validated model for this compound studies in chronic EAE [2] [4]. This model reliably produces progressive disease with significant gray matter pathology and synaptic injury that mirrors key features of MS progression.
Emulsion Preparation: Emulsify MOG₃₅‑₅₅ peptide (typically 100-200 µg per dose) in equal volume of CFA using two glass syringes connected by a double-hub needle until a stable water-in-oil emulsion forms [2] [6] [5].
Primary Immunization: Inject subcutaneously at two sites over the upper and lower back (100 µL per site) [2]. Avoid injection at the base of the neck, as local immune reactions can interfere with subsequent imaging studies [7].
Pertussis Toxin Administration: Administer PTX (90-400 ng, dose adjusted according to manufacturer's recommendations) intraperitoneally on the day of immunization (day 0) and again 24 hours later (day 1) [2] [6].
Control Groups: Include sham-immunized controls injected with emulsion omitting MOG₃₅‑₅₅ but otherwise receiving identical treatment [2].
Stock Solution Preparation:
Table 2: this compound Dosing Protocols in EAE Models
| Application | Dose | Route | Frequency | Treatment Onset | Key Outcomes |
|---|---|---|---|---|---|
| EAE Neuroprotection | 10 mg/kg | Intraperitoneal | Twice daily | First day of motor deficits (score ≥0.5) | Prevented synaptic loss, improved cognitive function [2] |
| Alzheimer's Model | 10 mg/kg | Intraperitoneal | Once daily | 4 months of age for 3 weeks | Enhanced Aβ clearance, restored synaptic markers [3] |
| Perioperative Neurocognitive Disorders | 10 mg/kg | Intraperitoneal | 3-5 doses (12h intervals) | Before/after surgery | Prevented microgliosis, preserved memory [8] |
Standard EAE Protocol:
Monitor and score mice daily according to standard EAE scales:
Fear Conditioning:
What-Where-When and Memory Load Object Discrimination Tasks:
Tissue Collection and Processing:
Key Staining Protocols:
Western Blotting:
ELISA Measurements:
Figure 2: Experimental Workflow for this compound Testing in EAE Models. The diagram outlines key steps from EAE induction through final analysis, with treatment beginning after onset of motor deficits.
This compound treatment (10 mg/kg, twice daily) initiated after symptom onset significantly prevents loss of PSD95-positive postsynaptic structures in the hippocampus of EAE mice [2]. This protective effect on excitatory synapses occurs in both demyelinated lesions and normal-appearing gray matter, representing a crucial neuroprotective outcome relevant to MS-related cognitive decline.
This compound shifts activated microglia toward a less inflammatory phenotype without complete suppression of their immune surveillance functions [2]. This immunomodulatory effect is associated with reduced production of pro-inflammatory mediators including TNFα and improved clearance of pathological proteins [3].
In contextual fear conditioning tests, this compound reverses hippocampal-dependent memory deficits in EAE mice despite ongoing motor impairments [2]. This functional preservation correlates with the observed synaptic protection and demonstrates meaningful neurological improvement beyond basic motor functions.
Studies directly comparing this compound with narrow-spectrum MLK3 inhibitors (e.g., CLFB1134) demonstrate that broad-spectrum kinase inhibition provides superior neuroprotection in EAE [2]. The highly selective MLK3 inhibitor CLFB1134 (30 mg/kg, twice daily) failed to protect synapses or rescue neurons from trophic deprivation, highlighting the importance of this compound's multi-target approach for complex neuroinflammatory conditions [2].
This compound represents a promising therapeutic candidate for neuroprotective intervention in multiple sclerosis, with robust experimental evidence supporting its efficacy in EAE models. Its broad-spectrum kinase inhibition profile, favorable blood-brain barrier penetration, and multimodal mechanisms—simultaneously targeting neuroinflammation and synaptic vulnerability—make it particularly well-suited for addressing the complex pathophysiology of MS. The protocols outlined herein provide researchers with comprehensive guidance for implementing this compound studies in EAE models, with potential applications extending to other neuroinflammatory and neurodegenerative conditions.
Perioperative neurocognitive disorders (PND), particularly postoperative delirium, represent a significant clinical challenge affecting up to 50% of elderly patients following major surgical procedures such as orthopedic surgery and fracture repair. These conditions are associated with increased 1-year mortality, prolonged hospitalization, and accelerated cognitive decline, particularly in patients with pre-existing neurodegenerative conditions. The current therapeutic landscape for PND remains bleak, with no FDA-approved disease-modifying treatments available clinically. The molecular pathogenesis of PND involves complex neuroinflammatory cascades characterized by blood-brain barrier (BBB) disruption, microglial activation, and synaptic injury, ultimately leading to hippocampal-dependent memory impairment.
URMC-099 is a novel, brain-penetrant small molecule inhibitor developed to target the neuroinflammatory pathways central to PND pathogenesis. With its broad-spectrum kinase inhibition profile targeting mixed-lineage kinase type 3 (MLK3), leucine-rich repeat kinase 2 (LRRK2), and other kinases, this compound effectively modulates the damaging innate immune responses that underlie neuroinflammation-associated cognitive dysfunction. Unlike narrowly targeted anti-inflammatory approaches, this compound's multi-kinase inhibition strategy provides robust intervention at critical hubs within neuroinflammatory signaling networks, making it particularly well-suited for preventing the complex pathophysiology of surgical delirium.
This compound (molecular weight: 421.23 g/mol) is a synthetic organic compound with favorable drug-like properties including high CNS penetration and oral bioavailability. Its chemical structure features a pyrrolopyridine scaffold with an aryl piperazine side chain, optimized through comprehensive screening campaigns to achieve nanomolar potency against MLK3 while maintaining excellent pharmacokinetic profiles [1] [2]. The compound demonstrates optimal brain exposure with CNS concentrations remaining above the IC₅₀ for MLK3 inhibition for more than 6 hours post-administration, and an impressive brain area-under-the-curve of >5000 μg·kg⁻¹·h⁻¹ following intravenous administration at 10 mg/kg in murine models [2].
This compound exerts its neuroprotective effects through multimodal mechanisms targeting key pathological processes in PND:
Kinase Inhibition: this compound potently inhibits MLK3 and LRRK2, upstream regulators of MAPK signaling pathways that drive proinflammatory responses in microglia and other CNS immune cells. This inhibition prevents the activation of downstream effectors including JNK and p38 MAPK, crucial mediators of neuroinflammatory damage [3] [4].
Microglial Modulation: By targeting MLK3 signaling, this compound shifts activated microglia from a proinflammatory phenotype toward a protective state, reducing production of inflammatory cytokines including TNF-α and IL-1β while promoting clearance of pathological proteins [3] [4].
Blood-Brain Barrier Protection: this compound prevents surgery-induced BBB disruption by reducing inflammatory endothelial activation and vascular cell adhesion molecule expression, thereby maintaining neurovascular unit integrity [5].
Synaptic Preservation: The compound directly protects synaptic architecture and prevents loss of postsynaptic structures, particularly preserving PSD95-positive synapses in hippocampal regions vulnerable to inflammatory damage [3] [4].
Table 1: Key Molecular Targets and Effects of this compound
| Molecular Target | Inhibition Potency | Biological consequence | Relevance to PND |
|---|---|---|---|
| MLK3 | Nanomolar range | Reduced JNK/p38 activation | Attenuates microglial proinflammatory activation |
| LRRK2 | Nanomolar range | Modulated immune response | Regulates neuroimmune function |
| MAP4K4 | Not fully characterized | Anti-inflammatory effects | Contributes to broad-spectrum efficacy |
Preclinical studies across multiple murine models have demonstrated consistent protection against surgery-induced cognitive impairment with this compound prophylaxis. The compound has shown efficacy in diverse models including orthopedic surgery-induced PND, Alzheimer's disease-related delirium, and HIV-associated neurocognitive disorders, supporting its potential as a broad-spectrum neuroprotective agent.
Table 2: Summary of Efficacy Findings for this compound in Surgical Delirium Models
| Model System | Dosing Regimen | Key Findings | Cognitive Outcomes | Molecular Pathologies |
|---|---|---|---|---|
| Orthopedic surgery (tibial fracture) in C57BL/6 mice [6] | 10 mg/kg, i.p.; 3 pre-op and 2 post-op doses at 12h intervals | Prevention of BBB disruption and microgliosis | Preserved performance in What-Where-When and Memory Load Object Discrimination tasks | Reduced IgG leakage, normalized microglial morphology |
| Orthopedic surgery in CVN-AD mice (DSD model) [5] | 10 mg/kg, i.p.; 3 pre-op doses at 12h intervals | Attenuated hippocampal synapse loss | Prevention of delirium-like behaviors and memory deficits | Reduced VCAM-1 expression, decreased microglial activation |
| APP/PS1 Alzheimer's model with surgical stress [4] | 10 mg/kg, i.p.; daily for 3 weeks | Enhanced Aβ clearance, restored synaptic integrity | Improved hippocampal-dependent memory | Increased lysosomal-associated membrane protein 1, reduced β-amyloidosis |
The standard formulation for in vivo administration of this compound follows this optimized protocol:
For prevention of surgical delirium in preclinical models, the following dosing protocol has been validated:
The well-characterized tibial fracture/fixation model recapitulates key features of clinical orthopedic procedures associated with high incidence of PND:
For modeling PND in cognitively vulnerable populations:
Comprehensive cognitive assessment using translationally relevant paradigms:
Figure 1: Molecular Mechanism of this compound in Preventing Surgical Delirium: this compound inhibits MLK3/LRRK2 signaling pathways, modulating microglial activation and preventing the neuroinflammatory cascade that leads to synaptic injury and cognitive impairment following surgical stress.
Figure 2: Experimental Workflow for Evaluating this compound in Surgical Delirium Models: Comprehensive protocol from prophylactic drug administration through surgical procedure to multimodal outcome assessment, demonstrating integrated cognitive, molecular, and inflammatory profiling.
This compound represents a promising first-in-class candidate for prophylactic treatment of surgical delirium, with demonstrated efficacy across multiple preclinical models and a favorable safety profile that includes no impairment of fracture healing. The broad-spectrum kinase inhibition approach proves superior to selective single-kinase targeting, effectively modulating the complex neuroimmune cascades that drive PND pathogenesis. The optimized prophylactic dosing regimen provides robust protection against surgery-induced cognitive impairment while maintaining normal peripheral immune function and tissue repair processes.
Based on these compelling preclinical data, this compound has advanced toward clinical development through the start-up company Camber NeuroTherapeutics Inc., with plans for investigational new drug application submission and first-in-human trials focused initially on postoperative cognitive dysfunction in vulnerable patient populations [7]. The multifaceted immunomodulatory and neuroprotective properties of this compound position it as a promising therapeutic candidate not only for surgical delirium but also for other neuroinflammatory conditions including Alzheimer's disease, multiple sclerosis, and HIV-associated neurocognitive disorders.
Background & Rationale Mixed-lineage kinase 3 (MLK3) activation is involved in inflammatory signaling and hepatocyte lipoapoptosis, key drivers of NASH progression [1]. This compound, a small-molecule MLK3 inhibitor, was investigated for its potential to reverse established diet-induced NASH in a mouse model. The primary goals were to assess its effects on key disease features: liver injury, inflammation, and fibrosis [1].
Experimental Protocol The following table summarizes the core design of the efficacy study [1].
| Protocol Aspect | Detailed Description |
|---|---|
| Animal Model | C57BL/6J mice [1] |
| Diet to Induce NASH | High in saturated fat, fructose, and cholesterol (FFC diet) for 24 weeks [1] |
| Control Group | Age-matched mice fed a standard chow diet [1] |
| Treatment Compound | This compound [1] |
| Dosage | 10 mg per kg of body weight [1] |
| Route of Administration | Intraperitoneal injection [1] |
| Dosing Frequency | Twice daily [1] |
| Treatment Duration | Final 2 weeks of the 24-week diet regimen [1] |
| Vehicle Control | The vehicle for this compound was used in control-treated FFC-fed mice [1] |
After two weeks of treatment, mice receiving this compound were compared to vehicle-treated controls. The outcomes below highlight the compound's effects on the hallmarks of NASH. The results are summarized in the following table [1].
| Outcome Measure | Key Findings in this compound Treated vs. Vehicle-Treated Mice |
|---|---|
| Metabolic Parameters | No significant differences in body weight, caloric intake, or insulin resistance [1]. |
| Hepatic Steatosis | Similar levels of liver fat accumulation compared to vehicle-treated mice [1]. |
| Liver Injury & Inflammation | Reduced serum markers of liver injury (ALT), decreased macrophage infiltration and activation, and a shift in macrophages away from a pro-inflammatory state [1]. |
| Hepatic Fibrosis | Attenuated liver fibrosis [1]. |
| Drug Tolerability | Well tolerated with no obvious toxicities reported [1]. |
This compound is believed to exert its effects by inhibiting MLK3, which sits upstream in the MAP kinase signaling pathway. This inhibition leads to reduced activation of downstream stress kinases, resulting in decreased production of inflammatory mediators and protection against cell death. In the context of NASH, this mechanism translates to reduced hepatic inflammation and injury [1].
The diagram below illustrates the experimental workflow and the proposed molecular mechanism of action.
The available preclinical evidence suggests that this compound attenuates critical aspects of NASH pathology—specifically inflammation and fibrosis—without affecting steatosis in the tested model [1]. Its favorable tolerability profile supports its potential for further investigation.
It is crucial to note that this data comes from an animal model. Clinical trials are necessary to establish its safety and efficacy in humans with NASH. Researchers should be aware that this represents a single study protocol, and optimization of the treatment regimen (e.g., dosage, duration) may be required for different disease stages or in combination with other therapies.
The following table summarizes the core stability and storage information for URMC-099 from safety data sheets and commercial catalogs.
| Specification | Details |
|---|---|
| Molecular Formula | C₂₇H₂₇N₅ [1] [2] |
| Molecular Weight | 421.54 g/mol [1] [2] |
| CAS Number | 1229582-33-5 [1] [3] [4] |
| Physical Form | Solid, Off-white to yellow powder [1] [3] |
| Recommended Storage (Powder) | -20°C ( [1] [2]); Container should be kept tightly sealed in a cool, well-ventilated area [1] [2]. |
| Recommended Storage (Solution) | -80°C (6 months) or -20°C (1 month) [1]. Soluble in DMSO (≥33 mg/mL) [3]. |
| Shelf Life (Powder) | 3 years at -20°C; 2 years at 4°C [1]. |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use with appropriate exhaust ventilation [1] [2]. |
Here are answers to frequently asked questions regarding the handling of this compound in a lab setting.
Is this compound hazardous? There is a conflict in the available data. One manufacturer states it is "Not a hazardous substance or mixture" [1]. However, another classifies it as Acute Toxicity (Category 4, Oral), with the hazard statement H302: "Harmful if swallowed" [2]. It is consistently considered very toxic to aquatic life [2]. Therefore, you should treat it with care, using appropriate personal protective equipment (PPE) like gloves, safety goggles, and impervious clothing [1] [2].
What should I do in case of accidental exposure?
How should I dispose of this compound waste? Dispose of the substance and contaminated packaging in accordance with all applicable local, state, and federal regulations [1] [2]. Avoid release into the environment [2].
The workflow below summarizes a standard protocol for preparing and administering this compound in animal studies, based on published research [5]. This illustrates how the storage information is applied in a practical setting.
Key Details:
This table addresses common problems you might encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Solubility | Incorrect solvent or concentration. | Ensure DMSO is used as the primary solvent. For in vivo studies, use the recommended vehicle (PEG400/saline) and ensure proper mixing [3] [5]. |
| Loss of Efficacy | Degradation due to improper storage. | Verify that the powder is stored at -20°C and that solutions are stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles of solutions [1]. |
| Inconsistent In Vivo Results | Decomposition of prepared solution. | Prepare fresh dosing solutions for each experiment. The in vivo protocol indicates the prepared solution is stable at room temperature for short-term use, but long-term stability data is not provided [5]. |
The technical data from safety sheets provides a foundational understanding of the compound's stability [1] [2]. For specific experimental contexts—such as its use in models of neuroinflammation [6] [5] or its interaction with antiretroviral therapy [7]—the protocols and findings in peer-reviewed literature are an essential resource for application-specific best practices.
Mastering the preparation and dosing of URMC-099 is critical for experimental reproducibility. The table below summarizes the standard protocol used in multiple animal studies [1] [2] [3].
| Aspect | Specification |
|---|---|
| Standard Dose | 10 mg/kg [1] [2] [3] |
| Route of Administration | Intraperitoneal (i.p.) injection [1] [2] [3] |
| Dosing Frequency | Once daily to twice daily, depending on the model [1] [3] |
| Vehicle Composition | 5% DMSO, 40% PEG400, 55% saline [1] [2] [3] |
| Stock Solution Concentration | 2 mg/mL [3] |
| Storage of Stock Solution | Room temperature, protected from light [1] |
Detailed Preparation Protocol:
This compound has demonstrated neuroprotective effects across diverse disease models. The following table summarizes key in vivo findings.
| Disease Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|
| Alzheimer's Disease (APP/PS1 mice) | Facilitated Aβ clearance; restored synaptic integrity and hippocampal neurogenesis [2]. | Promoted microglial phagocytosis and degradation of Aβ; attenuated neuroinflammation [2]. |
| Multiple Sclerosis (EAE mice) | Prevented loss of hippocampal synapses; reversed learning and memory deficits [1]. | Shifted microglia to a less inflammatory phenotype; broad kinase inhibition was more effective than selective MLK3 inhibition [1]. |
| Perioperative Neurocognitive Disorders (Orthopedic surgery model) | Prevented surgery-induced microgliosis, blood-brain barrier disruption, and memory impairment [3]. | Inhibited neuroinflammatory sequelae following surgical trauma without impairing peripheral fracture healing [3]. |
To better understand the biological rationale and experimental application, here are diagrams of this compound's mechanism and a typical in vivo study workflow.
This compound acts on kinase hubs to suppress neuroinflammation
Typical in vivo workflow for URMC-999 efficacy studies
Q1: Why is the specific vehicle (5% DMSO, 40% PEG400, 55% saline) critical for the experiment? This vehicle ensures the compound remains in solution and is bioavailable. DMSO is a common solvent, while PEG400 and saline help reduce toxicity and make the solution suitable for injection. Using a different vehicle could precipitate the drug or alter its pharmacokinetics.
Q2: My initial experiments show no therapeutic effect. What should I troubleshoot?
Q3: Does this compound interfere with peripheral healing processes, such as bone fracture repair? In a mouse model of orthopedic surgery, this compound treatment at 10 mg/kg did not negatively affect long-term fracture healing, as assessed by micro-CT and histomorphometry. This suggests it can be used in models where peripheral tissue repair is a concern [3].
Q4: Is this compound selective for MLK3? No. While designed as an MLK3 inhibitor, this compound is a broad-spectrum kinase inhibitor that also potently targets LRRK2, FLT3, and ABL1, among others [4]. This broad activity may be key to its efficacy in complex neuroinflammatory diseases, as a highly selective MLK3 inhibitor failed to provide protection in one model [1].
This compound is a brain-penetrant small molecule developed to inhibit pathological innate immune responses that lead to neuroinflammation and cognitive problems [1]. Its core mechanism and importance are as follows:
The table below summarizes the dosing regimens successfully used in various preclinical models of neuroinflammatory disease.
| Disease Model | Dose & Route | Dosing Frequency & Duration | Key Outcome |
|---|
| Perioperative Neurocognitive Disorders (PND) [2] [3] | 10 mg/kg, Intraperitoneal (i.p.) | Regimen 1: Five doses (three pre-surgery, two post-surgery), 12h apart. Regimen 2: Three doses pre-surgery, 12h apart. | Prevented surgery-induced microgliosis and cognitive decline without affecting fracture healing. | | Alzheimer's Disease (APP/PS1 mice) [4] | 10 mg/kg, Intraperitoneal (i.p.) | Daily injections for 3 weeks. | Facilitated amyloid-β clearance, restored synaptic integrity, and promoted hippocampal neurogenesis. | | Multiple Sclerosis (EAE model) [5] | 10 mg/kg, Intraperitoneal (i.p.) | Twice daily, beginning after the onset of motor symptoms. | Prevented hippocampal synaptic loss and reversed learning deficits. |
Vehicle Solution: The standard vehicle for this compound in these studies was a sterile solution of 5% DMSO, 40% polyethylene glycol 400 (PEG400), and 55% saline [5] [3].
Here are the detailed methodologies for key experiments cited in the literature.
1. Protocol: Assessing Efficacy in an Orthopedic Surgery PND Model [2] [3]
This workflow outlines the key steps for using the mouse model of Perioperative Neurocognitive Disorders.
2. Protocol: Evaluating Neuroprotection in a Multiple Sclerosis (EAE) Model [5]
This workflow shows the process for testing this compound in an Experimental Autoimmune Encephalomyelitis model.
Before troubleshooting, it's important to clarify what is known about URMC-099's action:
Here are detailed methodologies for core experiments cited in this compound research, which are essential for confirming its intended activity.
Table 1: Key Experimental Protocols from this compound Research
| Assay | Protocol Description | Key Parameters & Controls |
|---|
| In Vivo Administration (Mouse Models) | - Transgenic Models: APP/PS1 mice for Alzheimer's research [1] or humanized CD34+ NSG mice for HIV research [5].
The following approaches, while not specifically documented for this compound in the search results, are standard in the field for characterizing small molecules and can be incorporated into your troubleshooting guides.
Table 2: General Strategies for Evaluating Off-Target Effects
| Strategy | Methodology & Application |
|---|---|
| Kinase Selectivity Profiling | Use commercial or in-house kinase panel screens to test this compound against a broad range of kinases at your working concentration. This directly identifies potential off-target kinase interactions. |
| Biased & Unbiased Off-Target Detection | - Biased (In Silico): Use algorithmic tools (e.g., Cas-OFFinder, CRISTA) to predict off-target binding sites based on the primary target structure [6].
The diagram below illustrates the core intended mechanism of this compound and a general experimental workflow for its evaluation, based on the search results.
Based on the gathered information, here are critical FAQs for your technical support content:
FAQ: What is the evidence that this compound engages its target, MLK3, in vivo?
FAQ: How can I confirm this compound is producing the expected therapeutic phenotype in my model?
FAQ: The concept of "off-target" effects is confusing for a purported multi-target agent. How should I approach this?
The table below summarizes the core characteristics of this compound based on the search results.
| Property | Description |
|---|---|
| Primary Target | Mixed Lineage Kinase 3 (MLK3) inhibitor (IC₅₀ = 14 nM) [1] [2] |
| Additional Kinase Targets | LRRK2 (IC₅₀ = 11 nM), FLT3 (IC₅₀ = 4 nM), ABL1 (IC₅₀ = 6.8 nM) and others, giving it a "broad-spectrum" profile [3] [2] |
| Key Biological Effect | Anti-inflammatory & neuroprotection; shifts microglia to less inflammatory phenotype, protects synapses, facilitates amyloid-β degradation & phagolysosomal trafficking [3] [4] [5] |
| Blood-Brain Barrier | Excellent penetration [2] |
| Administration | Intraperitoneal (i.p.) injection in rodent models [3] [5] |
| Typical In Vivo Dose | 10 mg/kg [3] [5] |
Here are detailed methodologies for key experiments involving this compound, as reported in the literature.
This protocol is common to studies on neuroinflammatory diseases [3] [5].
This protocol is used to study the drug's effect on microglial cells [4].
Based on the research findings, here are solutions to common experimental challenges.
Q: The narrow-spectrum MLK3 inhibitor I am using is not effective, but this compound is. Why?
Q: How can I assess the functional cognitive improvement in mice after this compound treatment?
Q: My research involves combination therapy. Has this compound been used with other agents?
The diagram below summarizes the primary mechanism of action of this compound and a generalized workflow for in vivo experimentation.
Since the search results are focused on preclinical research rather than technical IT support, here's how you can build out your support center:
What is the primary mechanism by which URMC-099 extends drug half-life? this compound does not directly extend its own half-life. Instead, it modulates intracellular trafficking in mononuclear phagocytes (like macrophages) to create long-lasting depots of co-administered nanoformulated drugs. It affects phagolysosomal pathways, leading to the sequestration of nanoART in Rab7-associated late endosomes and Rab11-associated recycling endosomes. This process slows down drug metabolism and release, thereby extending its therapeutic activity [1] [2] [3].
What are the key pharmacokinetic properties of this compound for CNS research? this compound was specifically designed for central nervous system (CNS) application. Key properties from preclinical studies include [4] [5]:
In which disease models has this compound shown efficacy? Research supports the efficacy of this compound across multiple neuroinflammatory and neurodegenerative disease models, including:
Why is a broad-spectrum kinase inhibitor considered advantageous for these applications? Evidence suggests that inhibiting a combination of kinases, including multiple MLKs and LRRK2 (which this compound also targets with an IC₅₀ of 11 nM), is more effective than selectively inhibiting a single kinase like MLK3. This broad activity may more comprehensively dampen the inflammatory signaling cascades that drive neuroinflammation [7] [5].
The table below summarizes critical data for planning in vivo experiments in mouse models.
| Parameter | Value / Description | Administration | Source |
|---|---|---|---|
| Common In Vivo Dose | 10 mg/kg | Intraperitoneal (i.p.) | [7] [8] [4] |
| Dosing Frequency | Every 12 hours (twice daily) | Intraperitoneal (i.p.) | [7] [4] |
| Vehicle Solution | 5% DMSO, 40% PEG 400, 55% saline | -- | [7] [8] [4] |
| Brain Penetration (AUC) | >5000 μg·kg⁻¹·h⁻¹ (after 10 mg/kg i.v.) | Intravenous (i.v.) | [4] [5] |
| Oral Bioavailability | ~41% (in mice) | Oral (p.o.) | [5] |
This protocol is adapted from a study investigating this compound's ability to enhance long-acting antiretroviral therapy [1] [2].
The experimental workflow for this protocol can be visualized as follows:
The following diagram illustrates how this compound modifies endosomal trafficking in macrophages to boost nanoART's antiviral effect and create sustained drug depots.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Lack of efficacy in model | Poor brain exposure. | Verify the dosing regimen (10 mg/kg, i.p., B.I.D.) and preparation of the vehicle solution to ensure proper solubility and bioavailability [4]. |
| Inconsistent results | Variability in nanoformulation. | Standardize the preparation and characterization of nanoformulated drugs (e.g., particle size, crystallinity) to ensure consistent cellular uptake [1] [9]. |
| Inability to replicate half-life extension | Incorrect cell model. | Use primary human monocyte-derived macrophages (MDM) for in vitro studies, as the mechanism relies on specific phagolysosomal pathways in phagocytes [2] [6]. |
URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed lineage kinase-3 (MLK3) and other kinases. [1] [2] When co-administered with nanoART in monocyte-derived macrophages (MDM), it promotes the establishment of long-lasting intracellular drug depots. The schematic below illustrates how this compound affects nanoART trafficking and boosts its antiviral activity.
The core mechanism involves this compound altering endosomal trafficking within macrophages. Proteomics data indicates it affects phagolysosomal storage pathways, leading to increased sequestration of nanoART in Rab7-associated late endosomes and Rab11-associated recycling endosomes. [3] These compartments are also key sites for HIV-1 virion assembly and maturation. By concentrating the antiviral drug precisely where the virus is maturing, this compound creates a more effective barrier against viral production. [3]
The table below summarizes the core characteristics of this compound for experimental planning. [1] [2]
| Property | Description/Value |
|---|---|
| Molecular Weight | 421.54 g/mol |
| CAS Registry No. | 1229582-33-5 |
| Primary Targets (IC₅₀) | MLK3 (14 nM), MLK1 (19 nM), MLK2 (42 nM), LRRK2 (11 nM) |
| Solubility | DMSO (84 mg/mL), Ethanol (6 mg/mL), Water (Insoluble) |
| In Vivo Administration | Common dose: 10 mg/kg; Route: Intraperitoneal (i.p.) [3] [4] |
Here are detailed methodologies for key experiments investigating this compound's enhancement of nanoART.
This protocol evaluates how this compound affects the uptake and retention of nanoART in human monocyte-derived macrophages (MDM). [3] [5]
Workflow: MDM NanoART Uptake & Retention Assay
This protocol measures the functional outcome of enhanced nanoART retention by assessing the suppression of HIV-1 replication. [3]
Here are solutions to common experimental challenges.
| Challenge | Possible Cause | Recommended Solution |
|---|---|---|
| Low nanoART uptake in MDMs | Suboptimal nanoparticle physicochemical properties (size, charge, coating). | Optimize nanoART formulation. Ensure particle size is ~300-400 nm and zeta potential is slightly negative (approx. -19 mV) for efficient macrophage uptake. [6] |
| High cellular toxicity | Excessive concentration of this compound or nanoART. | Perform a dose-response curve. For this compound, start with low concentrations (0.1-10 ng/mL) and titrate up. For nanoART, 100 µM is commonly used without major cytotoxicity. [3] [5] |
| Variable antiretroviral results | Inconsistent MDM differentiation or HIV infection efficiency. | Standardize MDM differentiation using a consistent source of M-CSF and confirm differentiation markers. Titrate viral stocks to ensure a consistent MOI across experiments. [3] |
| Poor this compound solubility | Improper reconstitution of the compound. | Prepare a stock solution in DMSO at 84 mg/mL. For in vivo studies, use a validated vehicle like 5% DMSO, 40% PEG 400, 55% saline. [2] |
Frequently Asked Questions
Q: What is the evidence that this compound works in an in vivo model?
Q: Can this compound be used for diseases other than HIV?
Q: How does this compound induce autophagy and is this relevant?
The table below summarizes the fundamental solubility data for URMC-099 in common laboratory solvents.
| Solvent | Solubility | Condition / Note |
|---|---|---|
| DMSO | ≥ 33 mg/mL (78.28 mM) [1] | Hygroscopic DMSO reduces solubility; use fresh DMSO [1]. |
| DMSO | 84 mg/mL (199.26 mM) [2] | Moisture-absorbing DMSO reduces solubility; use fresh DMSO [2]. |
| Ethanol | ~6-11 mg/mL [2] | Specific solubility may vary by batch. |
| Water | Insoluble [1] [2] | Not suitable for direct reconstitution. |
For preparing stock solutions, the most straightforward and reliable method is to use fresh, dry DMSO.
The following table outlines formulations that have been successfully used in peer-reviewed animal studies. These are excellent starting points for overcoming solubility challenges in vivo.
| Application | Formulation Composition | Final Conc./Dosage | Administration Route | Key Findings/Reference |
|---|---|---|---|---|
| General Neuroprotection | 5% DMSO, 40% PEG 400, 55% saline [3] [4] [5] | 2 mg/mL this compound; 10 mg/kg [3] [4] | Intraperitoneal (i.p.) [3] [4] [5] | Standard, well-validated vehicle for i.p. delivery in mouse models [3]. |
| Alternative Clear Solution | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2] | 4.25 mg/mL (10.08 mM) [2] | (Validated for in vivo use) | A clear solution validated by Selleck labs [2]. |
| Alternative in Oil | 5% DMSO, 95% Corn oil [2] | 0.7 mg/mL (1.66 mM) [2] | (Validated for in vivo use) | Suitable for formulations requiring an oil base [2]. |
This protocol is adapted from methods described in multiple preclinical studies [3] [4] [5].
Materials:
Procedure:
Q1: My this compound solution in DMSO has become cloudy. What should I do? A1: Cloudiness often indicates water absorption and precipitation. It is recommended to use fresh, anhydrous DMSO for reconstitution. If the solution is cloudy, gently warming it to 37°C and vortexing might help re-dissolve the compound. If it remains cloudy, prepare a new stock from a fresh DMSO vial [1] [2].
Q2: Can this compound be administered orally to animals? A2: Yes. This compound is documented as being orally bioavailable. While the searched literature primarily details intraperitoneal administration, its oral bioavailability is a key characteristic [1] [2]. Formulation for oral gavage would require further development to ensure stability and absorption in the GI tract.
Q3: What is the typical dosage used in mouse models? A3: A common and effective dosage used in multiple neuroinflammatory disease models is 10 mg/kg, administered via intraperitoneal injection, often twice daily [3] [2] [6]. This dosage has demonstrated good brain penetration and efficacy [3] [2].
To help visualize the process of selecting and preparing the right formulation, you can refer to the following workflow:
The information provided is derived from published preclinical research and commercial supplier data. For any new application, you should conduct a small-scale pilot study to confirm solubility, stability, and biocompatibility of the chosen formulation.
The table below summarizes key preclinical data relevant to the initial safety assessment of URMC-099 [1] [2] [3].
| Aspect | Details and Findings |
|---|---|
| Reported Administration Duration | Up to 20 days in mouse models (e.g., 10 mg/kg, twice daily) [1] [2]. "Chronic" specific data not found. |
| Reported Toxicity & Safety | • In Vitro Cell Viability: >99% viability in MDA-MB-231 BR cells at 200 nM [3]. • In Vivo Tolerability: No major toxicity reported in mouse models of neuroinflammation or post-operative cognitive dysfunction at used doses [1] [2]. | | Common Dosing Protocols (Mice) | • Dose: 10 mg/kg [1] [2]. • Route: Intraperitoneal (i.p.) injection [1] [2]. • Frequency: Twice daily [1] [2]. • Formulation: 2 mg/mL in 5% DMSO, 40% PEG 400, 55% saline [1] [2]. | | Kinase Inhibition Profile (IC₅₀) | Potent inhibitor of multiple kinases: MLK3 (14 nM), LRRK2 (11 nM), FLT3 (4 nM), ABL1 (6.8 nM) [3]. A broad-spectrum inhibitor, not selective for MLK3 alone [1] [3]. |
Here are detailed methodologies from studies that administered this compound in vivo, which can serve as a reference for your experimental design.
1. Protocol for Neuroprotection in an EAE Model (14-day administration) [1]
2. Protocol for Preventing Post-Operative Cognitive Dysfunction (5-dose and 3-dose regimens) [2]
Based on the available data, you may encounter the following considerations in your experiments:
To help visualize how this compound is used in a typical in vivo experiment, the following diagram outlines a general workflow based on the cited protocols.
The neuroprotective effect of this compound is linked to its action on kinase signaling pathways within microglia and neurons, as illustrated below.
This compound is a brain-penetrant small molecule that provides a broad spectrum of kinase inhibition [1] [2]. Its primary target is Mixed-Lineage Kinase 3 (MLK3), but it also demonstrates potent inhibitory activity against other MLK family members and kinases such as Leucine-rich repeat kinase 2 (LRRK2) [2] [3]. This multi-target action is a key differentiator from more selective inhibitors.
The table below summarizes its core characteristics and direct comparison with a narrow-spectrum inhibitor:
| Feature | This compound (Broad-Spectrum) | CLFB1134 (Narrow-Spectrum, Selective MLK3 Inhibitor) |
|---|---|---|
| Primary Target | Mixed-Lineage Kinase 3 (MLK3) [4] [5] | Mixed-Lineage Kinase 3 (MLK3) [2] [3] |
| Spectrum of Inhibition | Broad; inhibits multiple MLKs and LRRK2 [2] [3] | Highly selective for MLK3 [2] [3] |
| Key Proposed Advantage | Simultaneously modulates microglial activation and provides direct neuroprotection [2] | Specificity for a single kinase target [2] |
| In Vivo Efficacy (EAE Model) | Effective: Protected hippocampal synapses, improved cognitive function [2] [3] | Not Effective: Failed to protect synapses [2] [3] |
| In Vitro Efficacy (Neuronal Degeneration Model) | N/A (Used as a positive control) | Not Effective: Could not rescue cultured neurons from trophic deprivation [2] [3] |
This comparative evidence suggests that a broad spectrum of inhibition is more effective than selective MLK3 inhibition in providing neuroprotection in the context of neuroinflammatory disease [2] [3].
This compound's efficacy has been demonstrated across multiple preclinical models of neuroinflammatory and neurodegenerative diseases. The following table summarizes key experimental findings:
| Disease Model | Experimental Findings of this compound | Key Experimental Methods |
|---|
| Multiple Sclerosis (EAE Model) | • Prevented loss of PSD95-positive postsynaptic structures • Reversed deficits in hippocampal-dependent contextual fear conditioning • Shifted activated microglia toward a less inflammatory phenotype [2] [3] | • Immunohistochemistry for synaptic markers • Behavioral fear conditioning tests • Cytokine profiling and microglial morphology analysis [2] [3] | | Perioperative Neurocognitive Disorders (PND) | • Prevented surgery-induced microgliosis and blood-brain barrier disruption • Prevented impairments in object place and identity discrimination memory tasks • No negative effect on long-term fracture healing [1] [6] | • Unbiased stereology and IgG immunostaining • "What-Where-When" and Memory Load Object Discrimination tasks • Micro-CT and histomorphometry for bone healing [1] | | HIV-Associated Neurocognitive Disorders (HAND) | • Reduced inflammatory cytokine production from Tat-exposed microglia • Prevented destruction and phagocytosis of neuronal axons by activated microglia • Protected neuronal architecture in vivo [4] [5] | • Multiplex ELISA and qRT-PCR for cytokines • Microfluidic co-culture assays of neurons and microglia • Immunohistochemistry and in vivo imaging [4] |
For the purpose of replicating or critically evaluating these studies, here is a deeper dive into the methodologies from two key publications.
1. Synaptic Protection in Experimental Autoimmune Encephalomyelitis (EAE) [2] [3]
2. Prevention of Surgery-Induced Cognitive Dysfunction [1]
The following diagrams illustrate the proposed mechanism of this compound and a general workflow for its testing in the EAE model.
Diagram Title: Proposed Broad-Spectrum Mechanism of this compound
Diagram Title: Experimental Workflow for EAE Model Testing
The collective data indicates that the broad-spectrum nature of this compound is crucial to its efficacy. The failure of the highly selective MLK3 inhibitor, CLFB1134, in the same EAE model suggests that targeting a combination of kinases involved in parallel inflammatory and neurodegenerative pathways is necessary for robust neuroprotection [2] [3]. This supports the strategic development of multi-targeted therapeutic agents for complex neuroinflammatory diseases like multiple sclerosis, HAND, and PND.
The core findings from the EAE model study show that URMC-099 was effective in providing synaptic protection, while a narrow-spectrum inhibitor, CLFB1134, was not [1]. The table below summarizes the key experimental outcomes:
| Experimental Measure | This compound Treatment | CLFB1134 (MLK3 Inhibitor) Treatment |
|---|---|---|
| Synaptic Protection | Prevented loss of PSD95-positive postsynaptic structures in the hippocampus [1]. | Failed to protect synapses in EAE hippocampi [1]. |
| Microglial Phenotype | Shifted activated microglia toward a less inflammatory phenotype [1]. | Information not specified in the provided research. |
| Behavioral Outcome | Reversed deficits in hippocampal-dependent contextual fear conditioning [1]. | Information not specified in the provided research. |
| In Vitro Neuroprotection | Information not specified in the provided research. | Could not rescue cultured neurons from trophic deprivation in an in vitro model of neuronal degeneration [1]. |
| Inferred Mechanism | Broad-spectrum inhibition of multiple MLKs and other kinases (e.g., LRRK2) [1]. | Highly selective inhibition of MLK3 alone [1]. |
The key experiments comparing this compound and CLFB1134 were conducted both in vivo (in living mice) and in vitro (in cell cultures) [1].
This protocol models MS and associated synaptic injury in the brain's gray matter [1].
This compound provides protection through broad kinase inhibition, which modulates critical cellular stress and inflammation pathways. The following diagram illustrates this mechanism.
The diagram shows that this compound's broad-spectrum inhibition is crucial. It simultaneously targets multiple MLKs and LRRK2, effectively suppressing the downstream JNK pathway that drives both inflammatory microglial activation and direct neuronal damage [1]. In contrast, the highly selective MLK3 inhibitor CLFB1134 could not sufficiently block this coordinated pathway to provide neuroprotection [1].
| Agent | Primary Proposed Mechanism of Action | Key Experimental Models | Key Neuroprotective Outcomes | Citations |
|---|---|---|---|---|
| URMC-099 | Broad-spectrum Mixed-Lineage Kinase (MLK) inhibitor; also inhibits LRRK2. Modulates microglial activation and directly protects neurons. | EAE (mouse model of MS); models of HIV-associated neurocognitive disorders (HAND) [1] [2]. | Prevented hippocampal synapse loss; improved memory; shifted microglia to a less inflammatory phenotype [1]. | |
| Donepezil | Acetylcholinesterase (AChE) inhibitor with additional non-cholinergic mechanisms. | In vitro models of Aβ and glutamate toxicity; clinical studies in Alzheimer's disease [3]. | Protected against Aβ and glutamate toxicity; slowed hippocampal atrophy in patients; may up-regulate nicotinic receptors [3]. | |
| Rivastigmine | Dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor. | In vitro degenerating fetal rat cortical cultures [4]. | Increased synaptic markers (SNAP-25, synaptophysin); enhanced neurite outgrowth; improved cell viability [4]. | |
| Neurotrophins (NGF, BDNF) | Activation of Tropomyosin receptor kinase (Trk) receptors, leading to PI3K/Akt pathway activation. | In vitro hippocampal progenitor cells under staurosporine-induced apoptosis [5]. | Prevented apoptotic cell death; activation of PI3K/Akt pathway was critical for protection [5]. | |
| Ginkgolide B (Ginkgo biloba) | Platelet-Activating Factor (PAF) antagonist; antioxidant. | Middle Cerebral Artery Occlusion (MCAO) in rats (model of ischemic stroke) [6] [7]. | Reduced infarct size; improved neurological scores; reduced blood-brain barrier permeability and brain edema [6] [7]. |
For researchers, the methodological details of key experiments are crucial. Here is a breakdown for this compound and a representative comparator, Donepezil.
The neuroprotective agents discussed operate through distinct but sometimes overlapping molecular pathways. The diagrams below illustrate the primary mechanisms for this compound, Donepezil, and Neurotrophins like BDNF.
The table below summarizes the experimental evidence for this compound's efficacy across different models of neurological disorders.
| Disease Model | Key Efficacy Findings | Proposed Primary Mechanisms | Dosing Regimen (Animal Studies) | Citation |
|---|---|---|---|---|
| HIV-Associated Neurocognitive Disorders (HAND) | Reduced inflammatory cytokine production; protected neuronal architecture; prevented phagocytosis of neuronal axons by microglia. | Inhibition of MLK3; attenuation of microglial activation. | 10 mg/kg, intraperitoneal (i.p.) [1] | |
| Multiple Sclerosis (EAE Model) | Prevented loss of hippocampal synapses; reversed deficits in learning and memory; shifted microglia to a less inflammatory phenotype. | Broad-spectrum kinase inhibition (MLKs, LRRK2). | 10 mg/kg, i.p., twice daily [2] | |
| Alzheimer's Disease (APP/PS1 Model) | Facilitated amyloid-β (Aβ) clearance; restored synaptic integrity (synaptophysin, PSD95); enhanced hippocampal neurogenesis. | Inhibition of MKK3/4; promotion of Aβ uptake and degradation in microglial endolysosomes. | 10 mg/kg, i.p., daily for 3 weeks [3] | |
| Perioperative Neurocognitive Disorders (PND) | Prevented surgery-induced microgliosis and blood-brain barrier disruption; prevented memory impairment in object recognition tasks. | Inhibition of microglial activation. | 10 mg/kg, i.p.; various pre- and post-surgery schedules [4] | |
| Comparative Efficacy: Broad vs. Narrow Inhibition | This compound (broad-spectrum) was effective at protecting synapses, while a highly selective MLK3 inhibitor (CLFB1134) failed to provide protection, suggesting superior efficacy of multi-kinase targeting. | Broad-spectrum activity against multiple MLK family kinases and LRRK2, versus narrow MLK3 selectivity. | This compound: 10 mg/kg, i.p., twice daily. CLFB1134: 30 mg/kg, i.p., twice daily. [2] |
This compound provides neuroprotection through a multi-faceted mechanism that targets both neuronal health and glial cell inflammation. The following diagram illustrates this core pathway:
The efficacy data in the table is derived from standardized preclinical protocols. Here are the methodologies for some key experiments:
The collective evidence positions this compound as a promising broad-spectrum therapeutic candidate for a range of neuroinflammatory and neurodegenerative conditions, primarily through its modulation of microglial activity and direct neuroprotective effects.
| Aspect | Evidence & Experimental Data |
|---|---|
| BBB Permeability & PK | Excellent brain exposure in mouse PK models; orally bioavailable (F = 41%) [1]. |
| In Vitro Potency | Potent inhibitor of MLK3 (IC₅₀ = 14 nM) and LRRK2 (IC₅₀ = 11 nM); minimal interference with human CYP450 enzymes or hERG channels [1]. |
| Functional In Vitro Validation | Inhibits LPS-induced TNFα release in murine microglial BV-2 cells and HIV-1 Tat-induced cytokine release in human monocytes [1]. |
| In Vivo Neuroprotection | Prevents surgery-induced BBB disruption, microglial activation, and cognitive decline in a mouse model of perioperative neurocognitive disorders (PND) [2] [3]. Facilitates amyloid-β clearance, restores synaptic integrity, and promotes hippocampal neurogenesis in an APP/PS1 Alzheimer's disease mouse model [4]. |
| Comparison to CEP-1347 | Unlike the earlier MLK inhibitor CEP-1347 (which failed in clinical trials for Parkinson's disease), URMC-099 was specifically designed with a lower molecular weight and polar surface area for superior CNS penetration [1]. |
The validation of this compound's BBB permeability and efficacy rests on a combination of established experimental protocols.
This compound is characterized as a "broad-spectrum" inhibitor. Its primary target is MLK3, a MAP kinase kinase kinase (MAP3K), but it also inhibits other kinases like LRRK2. This multi-target action allows it to modulate key neuroinflammatory pathways.
The diagram below illustrates its mechanism in neuroprotective contexts, such as preventing Perioperative Neurocognitive Disorders (PND):
In Alzheimer's disease models, this compound has been shown to inhibit the MKK4/JNK and MKK3/p38 signaling pathways, which are downstream of MLK3 and are involved in inflammation and stress response. This inhibition is associated with enhanced clearance of amyloid-beta by microglia [4].
For researchers in the field, the data on this compound highlights several key points:
URMC-099 is a brain-penetrant small molecule initially characterized as a mixed-lineage kinase 3 (MLK3) inhibitor. However, its neuroprotective and anti-inflammatory effects are attributed to its broad-spectrum inhibition of multiple kinases, including other MLKs and LRRK2, which modulates upstream mitogen-activated protein kinase (MAPK) signaling pathways [1] [2].
The table below summarizes the core experimental findings that confirm its modulatory effect on microglia.
| Disease Model | Key Findings on Microglial Phenotype | Downstream Outcomes |
|---|---|---|
| EAE (Multiple Sclerosis Model) [1] | Shifted activated microglia toward a less inflammatory phenotype; reduced pro-inflammatory mediators. | Prevented hippocampal synaptic loss (synapse protection) and reversed deficits in contextual fear conditioning. |
| Alzheimer's Disease (In Vitro) [2] | Reduced Aβ-stimulated phosphorylation of MKK3/4, p38, and JNK; decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | Facilitated Aβ phagocytosis and degradation; upregulated anti-inflammatory cytokines (IL-4, IL-13). |
| Alzheimer's Disease (APP/PS1 Mice) [3] | Induced co-localization of NOS-2 and Arg-1 with lysosomal markers in microglia; promoted microglial morphological changes associated with Aβ clearance. | Reduced β-amyloidosis; restored synaptic integrity and hippocampal neurogenesis. |
| HIV-1 Infection (In Vitro) [4] | Modulated endolysosomal pathways; increased nanoART retention in Rab7/Rab11 late and recycling endosomes. | Potentiated antiretroviral activity; enhanced cell-based viral clearance. |
A critical finding from direct comparison studies is that this compound's broad kinase inhibition profile is essential for its efficacy. A highly selective MLK3 inhibitor, CLFB1134, failed to protect synapses in the EAE model or rescue cultured neurons from degeneration, demonstrating that narrowly-targeted inhibition is less effective in a neuroinflammatory context [1].
To help you evaluate and potentially replicate these findings, here are the methodologies for key experiments cited above.
In Vivo Administration (EAE & AD Models)
In Vitro Microglial Culture & Treatment
Outcome Assessments
The following diagram illustrates the critical mechanistic difference between this compound's broad-spectrum action and the narrow activity of a selective MLK3 inhibitor, based on the direct comparative study [1].
The collective data robustly confirms that this compound induces a beneficial shift in microglial phenotype, but with an important caveat:
For researchers, this implies that the "selectively non-selective" profile of this compound is a defining feature of its mechanism. Future comparative work should focus on its effects relative to other broad-spectrum anti-inflammatory agents, rather than only selective kinase inhibitors.